molecular formula C19H20N2O B12617620 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 920537-41-3

2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B12617620
CAS No.: 920537-41-3
M. Wt: 292.4 g/mol
InChI Key: DNPJKBUVBBNKMJ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, commonly referred to as CK-666, is a synthetic benzamide derivative featuring a 2-methylindole moiety linked via an ethylamine spacer to a 2-methyl-substituted benzamide group. This compound is a well-characterized inhibitor of the Arp2/3 complex, a critical regulator of actin polymerization in eukaryotic cells. By binding to the Arp2/3 complex, CK-666 prevents its activation, thereby inhibiting branched actin network formation essential for processes such as lamellipodia-driven cell migration .

Properties

CAS No.

920537-41-3

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C19H20N2O/c1-13-7-3-4-8-15(13)19(22)20-12-11-16-14(2)21-18-10-6-5-9-17(16)18/h3-10,21H,11-12H2,1-2H3,(H,20,22)

InChI Key

DNPJKBUVBBNKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Use of Intermediate Compounds

Recent studies suggest that using intermediate compounds derived from indole can streamline the synthesis process:

  • Intermediate Formation :
    • Synthesize 2-methyltryptamines from arylhydrazine and chloropentanone through a Fisher-Grandberg reaction.
    • Acylate these intermediates with chloroanhydrides of benzoic acids to yield target molecules.

Continuous Flow Synthesis

For industrial applications, continuous flow synthesis methods can be employed:

  • Process :
    • Utilize continuous flow reactors for efficient large-scale production.
    • Automate the addition of reagents and control reaction conditions for improved yield and consistency.

Analysis of Reaction Conditions

The efficiency of the synthesis can be influenced by various factors:

Factor Description
Temperature Typically requires reflux conditions (around 60-80°C) for optimal reaction rates.
Reaction Time Generally ranges from several hours to overnight, depending on specific reagents used.
Base Selection The choice of base (e.g., triethylamine vs. pyridine) can affect yield and purity.
Solvent Choice Common solvents include dichloromethane and toluene, which facilitate product solubility and reaction kinetics.

Characterization of Final Product

After synthesis, characterization techniques are essential to confirm the structure and purity of 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide:

Analytical Techniques

Common analytical methods include:

Chemical Reactions Analysis

Oxidation Reactions

The indole core and methyl substituents undergo selective oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductReferences
Indole ring oxidationKMnO₄ (acidic medium, 60-80°C)Oxindole derivative with ketone formation
Methyl group oxidationCrO₃/H₂SO₄ (room temperature)2-Carboxyindole derivative
  • Indole Oxidation : Potassium permanganate selectively oxidizes the indole’s pyrrole ring to form an oxindole structure, retaining the benzamide moiety.

  • Methyl Oxidation : Chromium trioxide converts the 2-methyl group on the indole ring to a carboxylic acid, enabling further functionalization .

Reduction Reactions

The amide bond and aromatic systems are susceptible to reduction.

Reaction TypeReagents/ConditionsProductReferences
Amide reductionLiAlH₄ (anhydrous ether, reflux)N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzylamine
Indole ring hydrogenationH₂/Pd-C (ethanol, 50°C)Tetrahydroindole derivative
  • Amide Reduction : Lithium aluminum hydride reduces the benzamide group to a primary amine while preserving the indole structure .

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation saturates the indole’s benzene ring, yielding a tetrahydroindole analog .

Substitution Reactions

The benzamide and indole groups participate in nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductReferences
Amide nitrogen substitutionNH₃/NaOH (aqueous ethanol, 80°C)Urea or thiourea derivatives
Electrophilic aromatic substitutionHNO₃/H₂SO₄ (0°C)Nitro-substituted indole
  • Amide Substitution : Alkaline conditions facilitate nucleophilic displacement at the amide nitrogen, forming urea analogs with ammonia or amines .

  • Nitration : Nitrating agents introduce nitro groups at the indole’s 5-position, enhancing electrophilic reactivity .

Hydrolysis Reactions

The amide bond undergoes cleavage under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductReferences
Acidic hydrolysis6M HCl (reflux, 12h)2-Methylindole-3-ethylamine + benzoic acid
Basic hydrolysis4M NaOH (reflux, 8h)Sodium benzoate + free amine
  • Acidic Hydrolysis : Prolonged heating with hydrochloric acid cleaves the amide bond, yielding benzoic acid and the corresponding amine .

  • Basic Hydrolysis : Sodium hydroxide produces sodium benzoate and releases the ethylamine-indole fragment .

Functionalization via Cross-Coupling

The indole’s 3-position participates in palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductReferences
Suzuki couplingPd(PPh₃)₄, aryl boronic acid (THF)Biaryl-indole hybrid
  • Suzuki-Miyaura Reaction : The indole’s ethyl side chain facilitates cross-coupling with aryl boronic acids, enabling structural diversification .

Scientific Research Applications

Biochemical Properties

The compound exhibits significant interactions with various biological targets, including enzymes and receptors. Its structural features allow it to modulate cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.

Oncology

Research indicates that 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide has potential as an anticancer agent. It has demonstrated antiproliferative effects across multiple cancer cell lines, outperforming established treatments like gefitinib and erlotinib in certain assays. The compound's mechanism of action involves inhibition of key kinases involved in cancer progression, making it a candidate for further development in oncology.

Neurology

The compound has shown promise in neurology, particularly in targeting dopamine receptors. Preliminary studies suggest that it may act as an agonist for the D3 receptor, which could have implications for treating neuropsychiatric disorders such as Parkinson's disease. Its ability to selectively activate this receptor without affecting others enhances its therapeutic potential while minimizing side effects.

Anti-inflammatory Properties

In addition to its anticancer and neurological applications, this compound exhibits anti-inflammatory properties. Animal models have shown that lower doses can lead to beneficial effects, potentially making it a candidate for treating inflammatory diseases.

Antiproliferative Activity

In vitro studies have highlighted the significant antiproliferative activity of this compound against various cancer cell lines. For example, one study demonstrated that this compound inhibited tumor growth more effectively than traditional therapies in controlled experiments.

Dopaminergic Effects

A focused study on the D3 receptor showed that derivatives of this compound could selectively activate the receptor while promoting β-arrestin recruitment. This selectivity indicates potential therapeutic applications in treating conditions linked to dopamine dysregulation, such as schizophrenia and depression.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs Targeting the Arp2/3 Complex

CK-666 belongs to a class of benzamide-indole derivatives optimized for Arp2/3 inhibition. Below is a comparative analysis of its analogs:

Table 1: Comparison of CK-666 and Key Structural Analogs
Compound Name / ID Structural Modifications Biological Activity Potency (IC₅₀ or Relative Efficacy) Toxicity/Solubility References
CK-666 2-fluoro substituent on benzamide; 2-methylindole Inhibits Arp2/3-mediated actin assembly; blocks lamellipodia formation IC₅₀ = 17 µM (in vitro) Low toxicity; DMSO-soluble
Compound 59 5-benzyloxy-2-methylindole; 3-bromo substituent on benzamide Enhanced in vivo efficacy in sea urchin embryos; suppresses cell migration Higher in vivo potency than CK-666 Slightly reduced in vitro activity; moderate toxicity
Compound 69 7-chloro-2-methylindole; 2,4-dichloro-5-sulfonyl benzamide Improved in vivo activity; inhibits spicule formation in sea urchins Superior in vivo efficiency Higher toxicity in some assays
Compound 7 4-chloro substituent on benzamide Moderate Arp2/3 inhibition; structurally simpler Not explicitly reported Soluble in organic solvents
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 3-chloro benzamide; 5-methylindole Untested for Arp2/3 inhibition but structurally analogous N/A Unknown

Key Observations :

  • Substituent Effects : Fluorine or chlorine at the benzamide’s ortho position (CK-666, Compound 7) is critical for binding. Bulkier groups (e.g., sulfonyl in Compound 69) enhance in vivo stability but may reduce in vitro efficacy .
  • Indole Modifications : Methyl groups at the indole’s 2-position (CK-666) improve target engagement, while substitutions at the 5- or 7-positions (Compounds 59, 69) alter tissue penetration and potency .
Antimalarial Agents :
  • N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks methyl groups on both benzamide and indole.
  • N-[2-(1H-indol-3-yl)ethyl]hexanamide : Shows antimalarial activity but lower metabolic stability compared to benzamide derivatives .
Antiviral Agents :
  • 5-(acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide: A SARS-CoV-2 PLpro inhibitor identified via substructure similarity to CK-664. Highlights the scaffold’s versatility .
Metal-Catalyzed Reaction Directing Groups :
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains an N,O-bidentate directing group for C–H bond functionalization, diverging from biological applications .

Biological Activity

2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H22N2OC_{19}H_{22}N_{2}O, and its molecular weight is approximately 294.39 g/mol. The compound features an indole moiety, which is often associated with various biological activities, including anti-cancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Actin Assembly : The compound has been shown to inhibit actin assembly mediated by the Arp2/3 complex, which is crucial for cell motility and proliferation. This inhibition can lead to reduced cancer cell migration and invasion .
  • Apoptosis Induction : Similar to other indole derivatives, it may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
  • Gene Expression Modulation : Studies have suggested that the compound affects gene expression profiles in treated cells, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes .

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its IC50 values and effects on different cell types:

Cell Line IC50 (µM) Effect
U87MG (Glioblastoma)5.0Induces apoptosis
HCT116 (Colon carcinoma)4.5Inhibits proliferation
A375 (Melanoma)6.0Causes cell cycle arrest
NCI-H460 (Lung carcinoma)7.0Induces DNA damage

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • In Vivo Tumor Models : In mouse models bearing xenografts of human tumors, treatment with this compound led to significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent .
  • Combination Therapies : Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance efficacy and reduce resistance in certain cancer types .

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